(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol
Description
Properties
IUPAC Name |
(4-methylthieno[3,2-b]pyrrol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-9-6(5-10)4-8-7(9)2-3-11-8/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUHUHJRQLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1CO)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424359 | |
| Record name | (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121933-59-3 | |
| Record name | (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation of 4-Methyl-4H-Thieno[3,2-b]pyrrole
The thienopyrrole substrate undergoes formylation using formaldehyde under acidic conditions. This step installs the hydroxymethyl group at the 5-position of the heterocycle. Key parameters include:
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Catalyst : Sulfuric acid or acetic acid (2–5 mol%)
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Solvent : Dichloromethane or toluene
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Temperature : 0–25°C
The reaction mechanism involves protonation of formaldehyde to generate an electrophilic methylene oxonium ion, which attacks the electron-rich 5-position of the thienopyrrole ring. Subsequent deprotonation restores aromaticity, yielding the methanol derivative (Table 1).
Table 1: Comparative Formylation Conditions
| Parameter | Condition A | Condition B |
|---|---|---|
| Catalyst (H2SO4) | 3 mol% | 5 mol% |
| Solvent | Toluene | DCM |
| Reaction Time (h) | 4 | 6 |
| Isolated Yield (%) | 68 | 72 |
Alternative Methodologies
Vilsmeier-Haack Formylation
In modified approaches, the Vilsmeier-Haack reagent (POCl3/DMF) facilitates formylation at the 5-position, followed by reduction to the alcohol:
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Reduction :
This two-step sequence achieves 65–70% overall yield but requires strict moisture control.
Industrial-Scale Considerations
Oxygen-Mediated Oxidation
Large-scale production faces challenges in oxygen diffusion during oxidation steps. The square-cube law dictates that oxygen availability decreases disproportionately with reactor volume. Mitigation strategies include:
Purification Protocols
Crude product purification employs:
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Precipitation : Cold methanol washes remove unreacted starting materials
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Crystallization : Acetonitrile recrystallization achieves >98% purity
Functional Group Compatibility
The synthesis tolerates diverse substituents, enabling derivative synthesis:
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Electron-Withdrawing Groups : Nitriles, esters (compatible at 4-position)
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Steric Hindrance : 2-Halo substituents require adjusted stoichiometry
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Sensitive Moieties : Free -NH groups necessitate protective strategies
Mechanistic Insights
Electrophilic Substitution Dynamics
DFT calculations reveal the 5-position’s heightened nucleophilicity due to:
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Resonance Effects : Electron donation from sulfur atom
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Steric Profile : Minimal hindrance compared to 3- and 6-positions
Byproduct Formation
Common impurities include:
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Dimerization Products : From radical coupling (≤5%)
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Over-Oxidation : Carboxylic acid derivatives (controlled via temp <25°C)
Emerging Techniques
Flow Chemistry Approaches
Microreactor trials demonstrate:
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30% reduction in reaction time
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Improved heat management for exothermic steps
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Limited by solids precipitation in narrow channels
Chemical Reactions Analysis
Types of Reactions
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienopyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Research Findings and Trends
- Organic Electronics: Thienopyrrole derivatives with electron-withdrawing groups (e.g., -COOH, -CHO) enhance charge transport in field-effect transistors .
- Drug Discovery : Hydrophobic substituents (e.g., ML-261’s aryl chain) improve membrane permeability and target binding .
Biological Activity
(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol is a heterocyclic compound with the molecular formula C₈H₉NOS and a molecular weight of approximately 167.23 g/mol. Its structure features a thieno[3,2-b]pyrrole core, which is known for its diverse biological activities, including potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's unique structure consists of:
- Thieno[3,2-b]pyrrole core : This fused ring system is significant for its biological interactions.
- Hydroxymethyl group : This functional group may enhance the compound's reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits various biological properties:
The biological activity of this compound can be summarized as follows:
- Target Interactions : The primary targets include the RNA-dependent RNA polymerase of HCV and demethylases involved in gene transcription regulation.
- Biochemical Pathways : By inhibiting these targets, the compound affects viral replication and may alter cellular pathways related to cancer progression.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Synthetic Approaches
The synthesis of this compound typically involves:
- Electrophilic Aromatic Substitution : Reaction with formaldehyde under acidic conditions to introduce the hydroxymethyl group.
This synthetic versatility allows for further derivatization to explore enhanced biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol, and how can purity be optimized?
- Synthesis : The compound is typically synthesized via nucleophilic substitution or cyclization reactions starting from thienopyrrole precursors. For example, intermediates like 4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde may undergo reduction using NaBH₄ or LiAlH₄ to yield the hydroxymethyl derivative .
- Purification : Recrystallization (e.g., from methanol or ethanol) and column chromatography (silica gel, eluent: ethyl acetate/hexane) are common methods to achieve >97% purity, as noted in supplier specifications .
- Optimization : Adjusting reaction time, temperature, and stoichiometry of reducing agents can minimize by-products like over-reduced or oxidized derivatives.
Q. How is the structural characterization of this compound validated in academic research?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ ~4.8 ppm, broad singlet) and aromatic protons in the thienopyrrole ring (δ ~6.5–7.5 ppm) .
- FT-IR : Stretching vibrations for O–H (~3200–3400 cm⁻¹) and C–O (~1050 cm⁻¹) confirm the alcohol moiety .
Advanced Research Questions
Q. What strategies are used to evaluate the biological activity of this compound, and what contradictions exist in reported data?
- In Vitro Assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays. Discrepancies in efficacy may arise due to variations in bacterial strains or solvent systems .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Contradictory results may stem from differences in cell permeability or metabolic stability .
- Mechanistic Studies : Computational docking (e.g., AutoDock Vina) predicts interactions with targets like DNA topoisomerases or kinases, but experimental validation (e.g., enzyme inhibition assays) is critical to resolve theoretical vs. observed activity .
Q. How does the hydroxymethyl group influence reactivity compared to analogous derivatives (e.g., aldehyde or carboxylic acid)?
- Reactivity : The hydroxymethyl group enables esterification or etherification, whereas the aldehyde (4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde) undergoes nucleophilic additions. Comparative studies show the aldehyde derivative has higher electrophilicity but lower stability .
- Biological Impact : The alcohol derivative exhibits better solubility in polar solvents (e.g., DMSO) than the carboxylic acid analog, enhancing bioavailability in cell-based assays .
Q. What computational methods are employed to predict the physicochemical properties of this compound?
- DFT Calculations : Gaussian software optimizes molecular geometry and calculates HOMO-LUMO gaps (e.g., ~4.5 eV for this compound), indicating redox activity relevant to antioxidant studies .
- LogP Prediction : Tools like ChemAxon or SwissADME estimate a logP of ~1.2, suggesting moderate lipophilicity, which aligns with experimental partition coefficients .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
